6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12FN3 HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-3-phenylquinoline.
Hydrazination: The 6-fluoro-3-phenylquinoline is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 2-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluoro and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-hydroxy-3-phenylquinoline
- 6-Fluoro-2-amino-3-phenylquinoline
- 6-Fluoro-2-methyl-3-phenylquinoline
Uniqueness
6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the fluoro, hydrazino, and phenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
1171446-43-7 |
---|---|
Molecular Formula |
C15H13ClFN3 |
Molecular Weight |
289.73 g/mol |
IUPAC Name |
(6-fluoro-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H12FN3.ClH/c16-12-6-7-14-11(8-12)9-13(15(18-14)19-17)10-4-2-1-3-5-10;/h1-9H,17H2,(H,18,19);1H |
InChI Key |
FDWPUCSUXKSTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.